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Compound of Interest

Compound Name: Niobium phosphide

An in-depth technical guide on the theoretical prediction of the Weyl semimetal Niobium
Phosphide (NbP) is presented for researchers, scientists, and professionals in drug
development. This document details the foundational theories, computational methodologies,
and experimental verifications that establish NbP as a Weyl semimetal, a class of topological
materials with significant potential for future electronic and spintronic applications.

Introduction to Weyl Semimetals

Weyl semimetals represent a novel state of quantum matter, analogous to a three-dimensional
version of graphene.[1] Their low-energy electronic excitations behave as Weyl fermions,
particles that were first theorized in high-energy physics but have yet to be observed as
fundamental particles in nature.[2] A key characteristic of Weyl semimetals is the presence of
Weyl points (or nodes) in their electronic band structure. These are points where the
conduction and valence bands touch, exhibiting a linear dispersion in all three momentum
directions.[2]

The existence of a Weyl semimetal phase is contingent on the breaking of either time-reversal
symmetry or spatial inversion symmetry.[1] Niobium Phosphide (NbP) fulfills the latter
condition due to its non-centrosymmetric crystal structure.[1][3] A hallmark of Weyl semimetals
is the existence of unique surface states known as Fermi arcs, which connect the projections of
bulk Weyl points with opposite chirality on the surface Brillouin zone.[1][2] These topological
features lead to exotic transport phenomena, including extremely large magnetoresistance and
ultrahigh carrier mobility.[3][4]

Theoretical Prediction of the Weyl State in NbP
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The prediction of NbP as a Weyl semimetal is rooted in first-principles calculations that
elucidate its electronic properties. This theoretical framework provides a detailed picture of the
band structure, the emergence of Weyl points, and the associated topological surface states.

Crystal Structure

NDbP crystallizes in a body-centered tetragonal structure belonging to the non-symmaorphic
space group I41md (No. 109).[1][5][6] This crystal lattice lacks a center of inversion, a critical
prerequisite for the formation of a Weyl semimetal phase in time-reversal symmetric systems.

[1]

Computational Methodology: First-Principles
Calculations

The theoretical discovery of the Weyl state in NbP and its isostructural counterparts (TaAs,
NbAs, TaP) was achieved through first-principles calculations, primarily based on Density
Functional Theory (DFT).[7][8] These calculations are performed using software packages like
OPENMX and WIENZ2k.[1][2] The computational process involves:

» Structural Optimization: The experimental lattice parameters are used as an initial input, and
the atomic positions are relaxed to find the ground-state crystal structure.

e Band Structure Calculation (without Spin-Orbit Coupling): Initially, the electronic band
structure is calculated without considering spin-orbit coupling (SOC). In this scenario, the
calculations show that the conduction and valence bands cross along certain high-symmetry
lines or planes in the Brillouin zone, forming line nodes.[2] This is a result of band inversion,
where bands with different orbital characters cross near the Fermi level.[9]

« Inclusion of Spin-Orbit Coupling (SOC): The crucial step is the inclusion of SOC in the
calculations. Due to the broken inversion symmetry in NbP, SOC lifts the degeneracy of the
band crossings along the nodal lines. This "gaps out" the line nodes, leaving behind a
discrete number of points where the bands still touch. These robust, topologically protected
touching points are the predicted Weyl points.[1][2][10]

Electronic Band Structure and the Emergence of Weyl
Points
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The electronic structure of NbP is characterized by the interplay between its crystal symmetry
and spin-orbit coupling.

e Without SOC: The bands are doubly degenerate due to the combination of time-reversal and
inversion symmetries (even though the crystal itself is non-centrosymmetric, the product of
these symmetries holds). Band inversion leads to the formation of rings or lines of band
crossings in specific mirror planes of the Brillouin zone.[2]

e With SOC: The inclusion of SOC breaks the spin degeneracy. This lifts the band crossings
almost everywhere along the nodal lines, opening a gap. However, at specific points, the
crossing is protected, giving rise to pairs of Weyl points with opposite chirality.[1][2][10]

First-principles calculations predict a total of 24 Weyl points (12 pairs) in NbP.[2] These are
categorized into two groups:

e 8 Weyl points (W1): Located on the kz = 21t/c plane.[2]
e 16 Weyl points (W2): Located away from the kz = 21t/c plane.[2]

Further detailed calculations have suggested that the W2 points are actually type-11 Weyl
points, which arise from the touching of electron and hole pockets and have strongly tilted Weyl
cones.[11]

Predicted Topological Surface States: Fermi Arcs

A direct consequence of the bulk Weyl points is the theoretical prediction of topologically
protected surface states. These states manifest as "Fermi arcs” on the surface of the material,
connecting the surface projections of bulk Weyl points of opposite chirality.[2] These arcs are a
unique signature of the Weyl semimetal phase and are distinct from the closed Fermi surfaces
found in conventional metals.

Experimental Verification

The theoretical predictions for NbP have been robustly confirmed by a suite of experimental
techniques performed on high-quality single crystals.

Experimental Protocols
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Single Crystal Growth: High-quality single crystals of NbP are a prerequisite for most
experimental verification techniques. They are typically synthesized using a chemical vapor
transport (CVT) method. This involves sealing stoichiometric amounts of niobium and
phosphorus powders in a quartz tube with a transport agent (e.g., iodine).[1][12] The tube is
placed in a furnace with a temperature gradient, causing the material to vaporize and then
recrystallize as single crystals in the cooler zone.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique used
to directly visualize the electronic band structure of materials.[13]

» Methodology: The experiment is conducted in an ultra-high vacuum environment. A beam of
monochromatic photons (typically UV or X-rays) is directed at the sample, causing the
emission of photoelectrons via the photoelectric effect.[13] An electron spectrometer
measures the kinetic energy and the emission angle of these electrons. By conserving
energy and momentum, one can reconstruct the energy-momentum relationship of the
electrons within the crystal, effectively mapping the band structure.[13][14]

» Application to NbP: ARPES experiments on NbP have successfully identified the bulk Weyl
points and, crucially, have provided direct visual evidence of the predicted Fermi arc surface
states, confirming its topological nature.[1][3][15]

Magnetotransport Measurements (Quantum Oscillations): These experiments probe the Fermi
surface by subjecting the material to a strong magnetic field at low temperatures.

o Methodology: Techniques such as the Shubnikov-de Haas (SdH) effect (oscillations in
magnetoresistance) and the de Haas-van Alphen (dHvVA) effect (oscillations in magnetic
susceptibility) are employed.[16] In a magnetic field, the electron orbits are quantized into
Landau levels. As the magnetic field is varied, these levels cross the Fermi energy, causing
periodic oscillations in various physical properties.[16] The frequency of these oscillations is
directly proportional to the cross-sectional area of the Fermi surface perpendicular to the
field. By rotating the sample in the magnetic field, the entire 3D Fermi surface can be
mapped.

o Application to NbP: Magnetotransport measurements on NbP have revealed extremely large
magnetoresistance and ultrahigh carrier mobility.[1][4] Analysis of the quantum oscillations
has confirmed the existence of the Fermi pockets predicted by band structure calculations,
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including those associated with the Weyl points.[17] Furthermore, these measurements have

been used to extract key parameters like the small effective mass of the charge carriers and

the non-trivial Berry phase, which is another signature of the topological band structure.[18]

Quantitative Data Summary

The following tables summarize the key theoretical and experimental parameters for the Weyl

semimetal NbP.

Table 1: Crystal Structure and Electronic Properties of NbP

Property Value Reference

Crystal Structure Body-centered Tetragonal [1]

Space Group [4:md (No. 109) [31[5][6]

Lattice Parameter, a 3.3324(2) A [5][6]

Lattice Parameter, ¢ 11.3705(7) A [5][6]

Magnetoresistance 85x10°% (at2K,9T) [1]

Carrier Mobility 5 x 10 cm2V-1.s71 (at 2 K) [1114]

Room Temperature Resistivity 4.5x 1075 Q-cm [5][6]
Table 2: Predicted Weyl Point Characteristics in NbP

Feature Description Reference

Total Number of Weyl Points 24 (12 pairs) [2]

Type W1 8 points on the kz = 21t/c plane  [2]

Type W2 16 points away from the kz = 2]

21/c plane
Nature of W2 Points Predicted to be Type-ll [11]
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Visualizations

The following diagrams illustrate the logical and experimental workflows central to the study of
NbP.
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Logical workflow for the theoretical prediction of NbP as a Weyl semimetal.
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Workflow illustrating the experimental verification of the Weyl state in NbP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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